Cas no 31408-24-9 (5-(4-Chlorophenyl)-2-pyrimidinethiol)

5-(4-Chlorophenyl)-2-pyrimidinethiol 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)-1H-pyrimidine-2-thione
- 5-(4-chlorophenyl)-2-pyriMidinethiol
- 5-(4-chloro-phenyl)-1H-pyrimidine-2-thione
- 5-(4-chlorophenyl)pyrimidine-2-thiol
- 5-p-Chlorphenylpyrimidin-2-thiol
- 7J-591S
- chlorophenylpyrimidinethiol
- CS-0333110
- 31408-24-9
- AKOS005070973
- DTXSID10377376
- MFCD00232539
- FT-0680559
- J-516238
- 5-(4-Chlorophenyl)-2-pyrimidinethiol
-
- MDL: MFCD00232539
- インチ: InChI=1S/C10H7ClN2S/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)
- InChIKey: TWTICSLSIMZTBQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)Cl)C2=CN=C(N=C2)S
計算された属性
- せいみつぶんしりょう: 222.00200
- どういたいしつりょう: 222.001847
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.5
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: Not available
- 密度みつど: 1.35
- ゆうかいてん: 265-268°C
- ふってん: 357.1°C at 760 mmHg
- フラッシュポイント: 169.8°C
- 屈折率: 1.674
- PSA: 64.58000
- LogP: 3.08570
- じょうきあつ: Not available
5-(4-Chlorophenyl)-2-pyrimidinethiol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-Chlorophenyl)-2-pyrimidinethiol 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-(4-Chlorophenyl)-2-pyrimidinethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB159628-20 g |
5-(4-Chlorophenyl)-2-pyrimidinethiol; . |
31408-24-9 | 20g |
€1921.50 | 2023-05-08 | ||
Chemenu | CM516918-5g |
5-(4-Chlorophenyl)pyrimidine-2-thiol |
31408-24-9 | 95% | 5g |
$676 | 2023-02-02 | |
TRC | C385880-50mg |
5-(4-Chlorophenyl)-2-pyrimidinethiol |
31408-24-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | C385880-500mg |
5-(4-Chlorophenyl)-2-pyrimidinethiol |
31408-24-9 | 500mg |
$ 320.00 | 2022-06-06 | ||
TRC | C385880-100mg |
5-(4-Chlorophenyl)-2-pyrimidinethiol |
31408-24-9 | 100mg |
$ 95.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045286-5g |
5-(4-Chlorophenyl)-2-pyrimidinethiol |
31408-24-9 | >95% | 5g |
11345CNY | 2021-05-07 | |
abcr | AB159628-5g |
5-(4-Chlorophenyl)-2-pyrimidinethiol; . |
31408-24-9 | 5g |
€637.30 | 2025-02-14 | ||
A2B Chem LLC | AF70167-10g |
5-(4-CHLOROPHENYL)-2-PYRIMIDINETHIOL |
31408-24-9 | >95% | 10g |
$1041.00 | 2024-04-20 | |
1PlusChem | 1P00C8K7-10mg |
5-(4-Chlorophenyl)-2-pyrimidinethiol |
31408-24-9 | >95% | 10mg |
$236.00 | 2025-02-26 | |
abcr | AB159628-1 g |
5-(4-Chlorophenyl)-2-pyrimidinethiol; . |
31408-24-9 | 1g |
€240.40 | 2023-05-08 |
5-(4-Chlorophenyl)-2-pyrimidinethiol 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
5-(4-Chlorophenyl)-2-pyrimidinethiolに関する追加情報
Introduction to 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)- (CAS No. 31408-24-9)
2(1H)-Pyrimidinethione,5-(4-chlorophenyl)-, identified by its Chemical Abstracts Service (CAS) number 31408-24-9, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thione derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound features a pyrimidine core substituted with a thione group at the 2-position and a 4-chlorophenyl moiety at the 5-position, which together contribute to its unique reactivity and biological profile.
The structural framework of 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)- makes it an attractive scaffold for the development of novel therapeutic agents. Pyrimidine derivatives are widely recognized for their role in various biological processes, including DNA and RNA synthesis, enzyme inhibition, and modulation of cellular signaling pathways. The presence of the thione group introduces a region of high electrophilicity, enabling diverse functionalization strategies that can be exploited for drug design. Furthermore, the 4-chlorophenyl substituent enhances lipophilicity and can serve as a pharmacophore to improve binding affinity to target proteins.
In recent years, there has been growing interest in exploring the pharmacological potential of 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)- and its derivatives. Research has demonstrated that modifications at the pyrimidine ring can lead to compounds with significant biological activity. For instance, studies have shown that certain pyrimidinethiones exhibit potent antimicrobial properties by interfering with bacterial cell wall synthesis or inhibiting key metabolic enzymes. The thione group is particularly noteworthy, as it can undergo redox reactions that may be exploited in prodrug formulations or targeted delivery systems.
The 4-chlorophenyl moiety in 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)- adds another layer of complexity to its biological interactions. Chlorophenyl derivatives are known to exhibit diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. The chlorine atom at the para position enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets such as kinases or transcription factors. This feature makes the compound a promising candidate for further exploration in oncology research.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)-. Molecular docking studies have identified this compound as a lead molecule for inhibiting specific enzymes implicated in cancer progression. For example, preliminary simulations suggest that it may disrupt the activity of tyrosine kinases by binding to their ATP-binding pockets. Such findings are particularly intriguing given the critical role of tyrosine kinases in signal transduction pathways associated with tumor growth and metastasis.
In addition to its potential as an anticancer agent, 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)- has shown promise in other therapeutic areas. Researchers have investigated its interactions with bacterial enzymes involved in DNA gyrase inhibition, a mechanism similar to that of fluoroquinolone antibiotics but with potentially reduced side effects. The combination of the pyrimidine-thione core and the 4-chlorophenyl substituent appears to confer both broad-spectrum antimicrobial activity and selectivity for pathogenic organisms over human host cells.
The synthesis of 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)- involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include condensation reactions between halopyrimidines and thiol derivatives followed by palladium-catalyzed cross-coupling with aryl halides bearing chlorine atoms at the para position. Advances in catalytic methods have improved yields and purity, making large-scale production more feasible for preclinical studies.
From a biochemical perspective, the reactivity of the thione group allows for post-synthetic modifications that can fine-tune pharmacological properties. For example, oxidation or reduction of this moiety can alter solubility or bioavailability while maintaining core structural integrity. Such flexibility is crucial for optimizing drug candidates during late-stage development.
The growing body of research on 2(1H)-Pyrimidinethione,5-(4-chlorophenyl)- underscores its significance as a versatile scaffold for medicinal chemistry innovation. By leveraging its unique structural features—combining a bioactive heterocycle with functionalizable side chains—scientists continue to uncover new therapeutic opportunities across multiple disease indications.
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